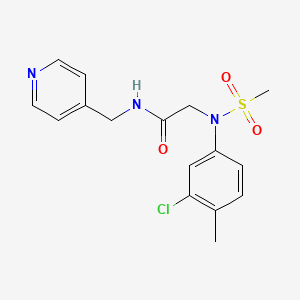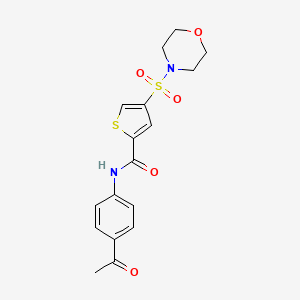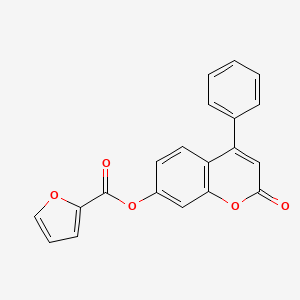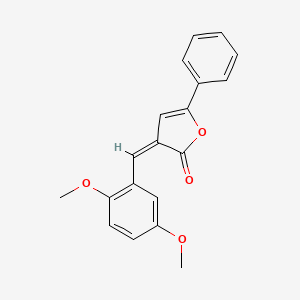![molecular formula C19H24N2O3 B5520616 1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)
1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline and piperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of specific substituents into the quinoline or piperidine nucleus can lead to compounds with varied biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Research often focuses on the synthesis and modification of these cores to explore their potential therapeutic benefits.
Synthesis Analysis
The synthesis of quinoline and piperidine derivatives generally involves multi-step chemical reactions, starting from simple precursors to achieve the complex final structure. One common approach is the functionalization of existing quinoline or piperidine rings through reactions such as acylation, alkylation, or the introduction of hydroxy groups. These reactions are carefully designed to introduce specific functional groups at desired positions on the core structure, aiming to modulate the chemical and biological properties of the compounds (Cueva et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline and piperidine derivatives is critical in determining their chemical reactivity and biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the configuration and conformation of these molecules. The presence of stereocenters, especially in compounds with piperidine rings, can significantly influence their interaction with biological targets (Goher et al., 2003).
Chemical Reactions and Properties
Quinoline and piperidine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. These reactions are influenced by the electronic nature of the quinoline or piperidine ring and the substituents attached to it. The functional groups present in these compounds, such as hydroxy or keto groups, play a crucial role in their reactivity, allowing for further chemical modifications (Yelenich et al., 2016).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Quinolone derivatives, such as 4-hydroxyquinolones and their structural analogs, have been extensively studied for their synthesis and structural properties. For instance, the synthesis of pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone showcases a method of forming complex molecules with potential biological activity through a three-component reaction, highlighting the versatility of quinolone cores in synthetic chemistry (Asghari, Ramezani, & Mohseni, 2014). Similarly, the creation of Schiff base ligands and their metal complexes from quinoline derivatives demonstrates the structural diversity achievable through various synthetic routes, leading to molecules with distinct geometrical structures and potential for further applications (El-Sonbati et al., 2016).
Antibacterial Activity
The antibacterial properties of quinolone derivatives are a significant area of interest. Research on the antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate against both Gram-positive and Gram-negative bacteria showcases the potential of quinoline derivatives in developing new antimicrobial agents (Asghari, Ramezani, & Mohseni, 2014).
Potential Pharmacological Applications
Quinolone derivatives have also been explored for their potential pharmacological applications, including their role in modulating opioid receptors and their potential as antitumor agents. For example, research on the synthesis and in vitro opioid receptor functional antagonism of methyl-substituted analogues of a specific kappa-opioid receptor antagonist reveals the nuanced pharmacological interactions possible with quinoline derivatives, indicating their potential in drug development for treating conditions related to opioid receptors (Cueva et al., 2009). Furthermore, studies on the synthesis and pharmaceutical profiles of pentacyclic acridinium salts designed to destabilize telomeric integrity demonstrate the potential of quinoline-related structures in anticancer therapy (Cookson, Heald, & Stevens, 2005).
Propriétés
IUPAC Name |
1-[2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl]-4-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-10-17(22)21(16-7-5-4-6-15(13)16)12-18(23)20-9-8-19(3,24)14(2)11-20/h4-7,10,14,24H,8-9,11-12H2,1-3H3/t14-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFVPSBEDQFIRC-KUHUBIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CN2C3=CC=CC=C3C(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2C3=CC=CC=C3C(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)


![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)
